benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by cyclization of the thiazole intermediate with a suitable amidine or guanidine derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, alkoxides, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
Benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-2-[4-(benzyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate
- Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share structural similarities but differ in their functional groups and substituents, which can lead to variations in their chemical properties and biological activities.
Biological Activity
Benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thiazolo-pyrimidine core with various substituents that may influence its biological activity. The presence of the ethoxy and methoxy groups on the phenyl ring could enhance lipophilicity and receptor binding affinity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds derived from thiazolo-pyrimidines have shown efficacy against various bacterial strains and fungi.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.
- Anti-inflammatory Effects : Certain thiazolo-pyrimidine derivatives have been reported to inhibit inflammatory pathways.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors (e.g., kinases) influencing cellular signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of thiazolo-pyrimidine derivatives against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, highlighting the potential of benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo as an antimicrobial agent .
Anticancer Studies
Research conducted on similar thiazolo-pyrimidines revealed their ability to induce apoptosis in cancer cells. A notable study demonstrated that these compounds could inhibit cell proliferation in breast cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Investigations into the anti-inflammatory properties showed that derivatives could significantly reduce cytokine release in vitro. This suggests a potential role in treating inflammatory diseases .
Case Studies
- Case Study 1 : A clinical trial involving a thiazolo-pyrimidine derivative showed promising results in reducing tumor size in patients with advanced melanoma.
- Case Study 2 : An animal model study demonstrated that treatment with benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl exhibited significant reduction in inflammatory markers following induced arthritis.
Data Tables
Properties
Molecular Formula |
C26H28N2O5S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
benzyl 5-(4-ethoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H28N2O5S/c1-5-21-24(29)28-23(18-12-13-19(32-6-2)20(14-18)31-4)22(16(3)27-26(28)34-21)25(30)33-15-17-10-8-7-9-11-17/h7-14,21,23H,5-6,15H2,1-4H3 |
InChI Key |
AQDOXAZORUDCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OCC)OC |
Origin of Product |
United States |
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